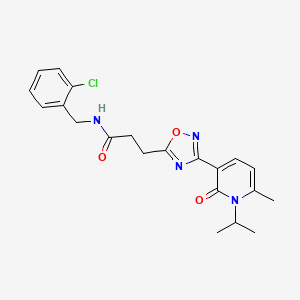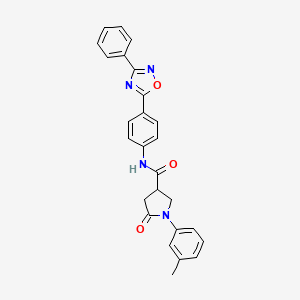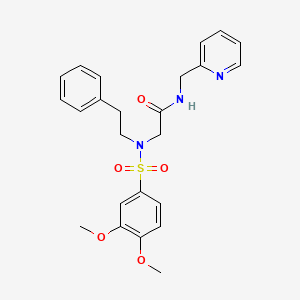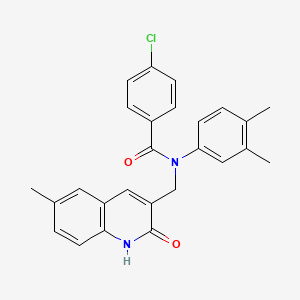
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide, also known as CCMS, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. CCMS has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide exerts its anticancer effects by inhibiting the activity of CK2, a key regulator of cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. This compound has also been shown to inhibit the activity of other kinases, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has several advantages as a research tool for studying cancer biology. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer. However, this compound also has some limitations, including its complex synthesis process and its potential toxicity. Careful consideration should be given to the appropriate concentration and exposure time when using this compound in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors. Finally, further studies are needed to elucidate the mechanisms underlying the immunomodulatory effects of this compound and its potential use in immunotherapy.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The synthesis process is complex and involves several steps, including the reaction of 2-methyl-5-chloroaniline with benzyl chloromethyl sulfone and the subsequent reaction of the resulting intermediate with 4-chlorobenzylamine. The final step involves the reaction of the intermediate with acetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12-3-6-15(19)9-16(12)20-17(22)11-21(25(2,23)24)10-13-4-7-14(18)8-5-13/h3-9H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGZYCEHWQKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)




![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)





![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)
